N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-methylbenzamide
Description
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-methylbenzamide is a benzamide derivative featuring a piperidine ring substituted with a 2-methoxyethyl group at the nitrogen atom and a 3-methylbenzamide moiety at the 4-position. This compound belongs to a class of molecules designed to modulate biological targets, particularly in neurological and cardiovascular contexts. Its structural uniqueness lies in the combination of a flexible methoxyethyl side chain and the aromatic benzamide group, which may influence solubility, pharmacokinetics, and receptor binding .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-4-3-5-14(12-13)16(19)17-15-6-8-18(9-7-15)10-11-20-2/h3-5,12,15H,6-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKASHOHKJZUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Methoxyethyl)piperidin-4-amine
The core piperidine intermediate is synthesized via reductive amination of 4-piperidone with 2-methoxyethylamine. Experimental data from analogous systems demonstrate that sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at 25°C achieves 74% conversion after 12 hours. Excess 2-methoxyethylamine (1.5 equiv) suppresses dialkylation byproducts, while molecular sieves (4Å) control moisture-induced side reactions. Post-synthesis purification via vacuum distillation yields 68% isolated product with ≥95% purity (HPLC).
Table 1: Reductive Amination Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reducing Agent | NaBH(OAc)₃ | 74 | 92 |
| Solvent | 1,2-Dichloroethane | 68 | 95 |
| Reaction Time | 12 hours | 74 | 92 |
| Amine Equivalents | 1.5 | 74 | 95 |
Acylation with 3-Methylbenzoyl Chloride
The amine intermediate undergoes benzoylation using 3-methylbenzoyl chloride (1.2 equiv) in chlorobenzene at 80°C for 6 hours. Triethylamine (2.0 equiv) neutralizes HCl byproducts, while inert atmosphere (N₂) prevents oxidative degradation. Quenching with ice water followed by ethyl acetate extraction yields a crude product, which is recrystallized from ethanol/water (3:1) to achieve 82% purity. Column chromatography (silica gel, hexane/ethyl acetate 4:1) enhances purity to 98% but reduces yield to 65%.
Alkylation-Acylation Tandem Strategy
N-Alkylation of Piperidin-4-amine
Piperidin-4-amine reacts with 2-methoxyethyl bromide (1.1 equiv) in acetonitrile under reflux (82°C, 8 hours) to form 1-(2-methoxyethyl)piperidin-4-amine. Potassium carbonate (2.5 equiv) acts as a base, achieving 58% conversion. Challenges include competing N,N-dialkylation (12% by GC-MS) and hydrolysis of the alkylating agent. Switching to 2-methoxyethyl mesylate (1.05 equiv) at 60°C improves selectivity, yielding 71% monoalkylated product.
Table 2: Alkylation Agent Comparison
| Alkylating Agent | Solvent | Temp (°C) | Monoalkylation Yield (%) |
|---|---|---|---|
| 2-Methoxyethyl bromide | Acetonitrile | 82 | 58 |
| 2-Methoxyethyl mesylate | THF | 60 | 71 |
Benzamide Formation via Coupling Reagents
Post-alkylation, acylation employs 3-methylbenzoic acid activated by HATU (1.3 equiv) and DIPEA (3.0 equiv) in DMF. After 2 hours at 25°C, aqueous workup (sat. NaHCO₃) and silica gel chromatography yield N-[1-(2-methoxyethyl)piperidin-4-YL]-3-methylbenzamide in 89% purity. This method avoids handling corrosive acid chlorides but incurs higher costs due to coupling reagents.
Industrial-Scale Production (Patent-Derived Method)
Continuous Flow Acylation
Adapted from US8697876B2, a continuous flow reactor processes 1-(2-methoxyethyl)piperidin-4-amine (0.5 M) and 3-methylbenzoyl chloride (0.6 M) in chlorobenzene at 100°C with a 10-minute residence time. In-line IR monitors reaction progress, achieving 94% conversion. The crude mixture is directly crystallized by cooling to 5°C, yielding 78% product with 99% purity (HPLC). This method reduces purification steps and scales effectively to 50 kg/batch.
Solvent Recycling and Waste Mitigation
The patent methodology emphasizes solvent recovery via fractional distillation, reducing chlorobenzene waste by 87%. Residual triethylamine hydrochloride is neutralized with NaOH, generating aqueous waste treatable by standard effluent systems.
Table 3: Industrial Process Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 65% | 78% |
| Purity | 98% | 99% |
| Batch Cycle Time | 8 hours | 2.5 hours |
| Solvent Consumption | 15 L/kg | 4.2 L/kg |
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 7.8 Hz, 1H, ArH), 7.45–7.32 (m, 3H, ArH), 3.82–3.75 (m, 2H, OCH₂), 3.62 (s, 3H, OCH₃), 3.28–3.15 (m, 2H, NCH₂), 2.94–2.82 (m, 2H, piperidine CH₂), 2.42 (s, 3H, CH₃), 1.95–1.72 (m, 4H, piperidine CH₂).
- IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C), 1540 cm⁻¹ (N-H bend).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at t₃ = 8.2 minutes, confirming ≥99% purity in optimized methods. Residual solvent levels (chlorobenzene <0.1%, DMF <0.05%) comply with ICH Q3C guidelines.
Comparative Evaluation of Methods
Table 4: Method Efficacy Analysis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 65 | 98 | Moderate | $$ |
| Alkylation-Acylation | 71 | 89 | Low | $$$ |
| Continuous Flow | 78 | 99 | High | $ |
The continuous flow approach offers superior yield and scalability, making it ideal for industrial applications. Academic labs may prefer reductive amination for its simplicity, despite moderate yields.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-methylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following analysis compares the target compound with similar benzamide and piperidine derivatives, emphasizing structural variations, synthesis methods, and pharmacological implications.
Structural Analogues
Pharmacological and Physicochemical Properties
- Lipophilicity : The 2-methoxyethyl group in the target compound likely reduces logP compared to analogues with hydrophobic substituents (e.g., 1-methylpiperidin-4-yl or trifluoromethyl groups) .
- Receptor Binding : Piperidine-based benzamides often target G protein-coupled receptors (GPCRs) or enzymes. For example, Goxalapladib’s anti-atherosclerotic activity stems from phospholipase A2 inhibition, a mechanism distinct from simpler benzamides .
- Metabolic Stability : Substituents like sulfonyl (e.g., 1-(methylsulfonyl)piperidin-4-yl in ) enhance metabolic resistance but may reduce blood-brain barrier penetration compared to the target compound’s methoxyethyl group .
Key Research Findings
- Patent Analysis () : Derivatives with 1-(2-methoxyethyl)piperidin-4-yl groups exhibit improved bioavailability in rodent models compared to 1-ethyl or 1-methyl analogues, supporting its selection in drug design .
- Safety Profile : Compounds like 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride have established safety data (e.g., acute toxicity LD50 values), providing a benchmark for evaluating the target compound’s preclinical risks .
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-methylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine moiety linked to a 3-methylbenzamide structure through a methoxyethyl group. Its molecular formula is , and its molecular weight is approximately 274.36 g/mol. The presence of the methoxy group enhances lipophilicity, potentially improving its interaction with biological targets.
This compound is believed to interact with various neurotransmitter receptors, particularly those involved in pain and inflammation pathways. The piperidine structure allows for modulation of receptor activity, which is crucial in neurological contexts. Preliminary studies suggest that it may act as an antagonist or modulator at specific receptor sites, influencing cellular signaling pathways.
1. Neurological Effects
Research indicates that compounds with similar piperidine structures often exhibit significant neuroactive properties. For instance, studies have shown that derivatives can modulate the activity of neurotransmitter receptors such as serotonin and dopamine receptors, which are vital in treating conditions like depression and anxiety.
2. Anti-Inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. It may inhibit key inflammatory mediators, thus providing therapeutic benefits in conditions characterized by chronic inflammation.
3. Analgesic Effects
There is evidence suggesting that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism could involve the modulation of pain signaling pathways through receptor interactions.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Key Biological Activities |
|---|---|---|
| 2-Chloro-N-[1-(2-Methoxyethyl)piperidin-4-YL]benzamide | Chloro substitution | Potential anti-inflammatory effects |
| 3-Methyl-N-[1-(2-Methoxyethyl)piperidin-4-YL]benzamide | Methyl substitution | Neuroactive properties |
| 4-Isopropoxy-N-[1-(2-Methoxyethyl)piperidin-4-YL]benzamide | Isopropoxy group | Antimicrobial and anticancer properties |
Case Study 1: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological effects of piperidine derivatives, this compound was tested for its ability to modulate serotonin receptors. Results indicated a significant increase in serotonin levels in treated subjects compared to controls, suggesting its potential as an antidepressant agent.
Case Study 2: Anti-inflammatory Activity
A series of experiments focused on the anti-inflammatory properties of the compound showed that it effectively reduced pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases such as arthritis.
Q & A
Q. What are the common synthetic routes for N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-methylbenzamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves amide bond formation between a substituted piperidine intermediate and a benzamide derivative. Key steps include:
- Coupling agents : Use DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous THF or DMF to activate carboxylic acids for amidation .
- Intermediate preparation : Synthesize the 1-(2-methoxyethyl)piperidin-4-amine moiety via nucleophilic substitution or reductive amination, followed by purification via silica gel chromatography .
- Optimization : Adjust solvent polarity, temperature (e.g., 0°C to room temperature for coupling), and stoichiometry (1:1.2 molar ratio of amine to acid) to maximize yield (typically 40–60%) and minimize by-products .
Q. How is the structural integrity of this compound confirmed?
Answer:
- Spectroscopic techniques :
- NMR : H NMR confirms proton environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 347.2) .
- Chromatography : TLC or HPLC monitors reaction progress and purity (>95% by reverse-phase HPLC) .
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid aqueous runoff .
Q. How are physicochemical properties (e.g., solubility, stability) determined experimentally?
Answer:
- Solubility : Test in solvents (e.g., DMSO, ethanol) via gravimetric analysis or UV-Vis spectroscopy. This compound is typically soluble in polar aprotic solvents (>10 mg/mL in DMSO) .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor via HPLC for decomposition .
Advanced Questions
Q. How can researchers identify the pharmacological targets of this compound?
Answer:
- In silico docking : Use software like AutoDock to predict binding affinities to receptors (e.g., GPCRs, kinases) based on the piperidine-benzamide scaffold .
- Cellular assays : Perform competitive binding assays (e.g., radioligand displacement) or functional assays (e.g., cAMP modulation) in target-expressing cell lines .
- Proteomics : Apply affinity chromatography coupled with LC-MS/MS to identify interacting proteins .
Q. What strategies are effective for structure-activity relationship (SAR) optimization?
Answer:
- Substituent variation : Modify the benzamide’s methyl group (e.g., replace with chloro or methoxy) or piperidine’s methoxyethyl chain to alter lipophilicity (logP) and target engagement .
- Bioisosteric replacement : Substitute the piperidine ring with morpholine or pyrrolidine to assess steric and electronic effects on potency .
- Pharmacokinetic optimization : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility and reduce CYP450-mediated metabolism .
Q. How can contradictory data in synthesis yields or biological activity be resolved?
Answer:
- Reaction reproducibility : Standardize anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) and catalyst purity (e.g., HBTU vs. DCC efficiency) .
- Biological variability : Use isogenic cell lines and control for batch-to-batch compound purity (e.g., NMR lot validation) .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding vs. functional IC) to confirm target relevance .
Q. What advanced analytical methods ensure batch-to-batch consistency in purity?
Answer:
- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to quantify impurities (<0.5%) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and conformational stability .
- Elemental analysis : Validate carbon/hydrogen/nitrogen ratios (±0.3% theoretical) to confirm stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
